molecular formula C11H10N4 B13166605 4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile

4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile

Cat. No.: B13166605
M. Wt: 198.22 g/mol
InChI Key: SPQWELRBTPOPSX-UHFFFAOYSA-N
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Description

4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 4-amino-1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as sodium acetate in a solvent like ethanol, followed by heating the reaction mixture to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. For instance, in medicinal applications, the compound may inhibit certain kinases or enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methylpyrazole: Shares the pyrazole core but lacks the benzonitrile group.

    4-(1H-Pyrazol-4-yl)benzonitrile: Similar structure but without the amino and methyl groups on the pyrazole ring.

Uniqueness

4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile is unique due to the presence of both the amino group and the benzonitrile moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various research fields, making it a valuable compound for further exploration .

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

4-(4-amino-2-methylpyrazol-3-yl)benzonitrile

InChI

InChI=1S/C11H10N4/c1-15-11(10(13)7-14-15)9-4-2-8(6-12)3-5-9/h2-5,7H,13H2,1H3

InChI Key

SPQWELRBTPOPSX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C2=CC=C(C=C2)C#N

Origin of Product

United States

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